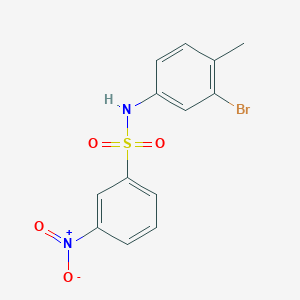
N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide
Vue d'ensemble
Description
N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide, also known as BNIT, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BNIT is a sulfonamide derivative that contains both nitro and bromo substituents, making it a valuable tool for studying biological processes and mechanisms of action. In
Applications De Recherche Scientifique
N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide has been used in a variety of scientific research applications due to its unique properties. One of the most significant applications of N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide is in the study of protein-protein interactions. N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide has been shown to selectively bind to specific proteins and disrupt their interactions, making it a valuable tool for studying protein function and structure. Additionally, N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide has been used in the development of new drugs and therapies for various diseases, including cancer and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide is not fully understood, but it is believed to involve the disruption of protein-protein interactions and the inhibition of specific enzymes. N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide is known to bind to specific proteins and disrupt their interactions, which can lead to changes in cellular signaling pathways and gene expression. Additionally, N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide has been shown to inhibit the activity of specific enzymes, which can have a significant impact on cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide are complex and depend on the specific proteins and enzymes that it interacts with. In general, N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide has been shown to have anti-inflammatory and anti-tumor effects, making it a promising candidate for the development of new drugs and therapies. Additionally, N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide has been shown to have neuroprotective effects, which could have significant implications for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide in lab experiments is its high selectivity and specificity for certain proteins and enzymes. This makes it a valuable tool for studying specific cellular processes and pathways. Additionally, the synthesis method for N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide is reliable and efficient, making it easy to obtain large quantities of pure compound for research purposes.
One limitation of using N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide in lab experiments is its potential toxicity and side effects. While N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide has been shown to have anti-tumor and neuroprotective effects, it can also have negative effects on other cellular processes and systems. Additionally, the high selectivity of N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide for certain proteins and enzymes can make it difficult to study other cellular processes that are not directly affected by the compound.
Orientations Futures
There are many potential future directions for research involving N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide. One area of interest is the development of new drugs and therapies based on the unique properties of N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide. Additionally, further research is needed to fully understand the mechanism of action of N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide and its effects on specific cellular processes and systems. Finally, the use of N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide in combination with other compounds and therapies could have significant implications for the treatment of various diseases and conditions.
Propriétés
IUPAC Name |
N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O4S/c1-9-5-6-10(7-13(9)14)15-21(19,20)12-4-2-3-11(8-12)16(17)18/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAFKSCZJNNWCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethyl}azepane oxalate](/img/structure/B4077826.png)



![ethyl 1-{2-[(2-{[(2-fluorophenyl)amino]carbonyl}-4-nitrophenyl)amino]-2-oxoethyl}-4-piperidinecarboxylate](/img/structure/B4077852.png)
![1-[4-(3-bromophenoxy)butyl]piperazine oxalate](/img/structure/B4077856.png)
![methyl 2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4077860.png)
![3,4,5-triethoxy-N-({[2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4077865.png)
![N-(tert-butyl)-2-({5-[hydroxy(phenyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4077873.png)
![N-(5-benzoyl-2-hydroxybenzyl)-2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4077879.png)

![1-{2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}piperazine oxalate](/img/structure/B4077899.png)

![1-[3-(4-biphenylyloxy)propyl]piperazine oxalate](/img/structure/B4077917.png)